Methyl 3-Aminopyridazine-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-methoxyphenyl)-4-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-18-12-4-2-3-10(9-12)14(13(16)17)7-5-11(15)6-8-14/h2-4,9H,5-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNDAVYQVQZDFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCC(=O)CC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494231 | |
| Record name | 1-(3-Methoxyphenyl)-4-oxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256633-18-7 | |
| Record name | 1-(3-Methoxyphenyl)-4-oxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3 Aminopyridazine 4 Carboxylate and Its Derivatives
Established Synthetic Pathways to the Core Pyridazine (B1198779) Carboxylate Skeleton
The synthesis of the pyridazine core is a fundamental step in obtaining Methyl 3-Aminopyridazine-4-carboxylate. Chemists have developed several reliable methods, which can be broadly categorized into the direct functionalization of a pre-existing acid, building the ring through cycloaddition, or rearranging another heterocyclic system.
Esterification of 3-Aminopyridazine-4-carboxylic Acid with Methanol (B129727)
A direct and common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid precursor, 3-Aminopyridazine-4-carboxylic acid. The Fischer-Speier esterification is a classic and widely employed method for this transformation. nih.govmasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol.
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), which enhances the electrophilicity of the carbonyl carbon. youtube.com The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. youtube.com The reaction is an equilibrium process, and using methanol as the solvent helps to drive the equilibrium towards the ester product. masterorganicchemistry.com
While specific yields for the esterification of 3-Aminopyridazine-4-carboxylic acid are not always reported in broad literature, analogous procedures for similar heterocyclic carboxylic acids, such as pyridine (B92270) carboxylic acids, have been documented. For instance, the esterification of nicotinic acid with methanol using an acid catalyst has been reported to yield the corresponding methyl ester. google.com Other reagents can also facilitate this conversion, such as an acetyl chloride/methanol mixture, which can form methyl esters almost instantaneously at moderately elevated temperatures (e.g., 50°C). youtube.com
Table 1: Common Conditions for Esterification
| Method | Reagents | Typical Conditions | Reference |
|---|---|---|---|
| Fischer-Speier | Carboxylic Acid, Methanol, Acid Catalyst (e.g., H₂SO₄) | Reflux in excess methanol | nih.govmasterorganicchemistry.com |
| Acetyl Chloride | Carboxylic Acid, Acetyl Chloride, Methanol | 50°C | youtube.com |
Cycloaddition Reactions in Pyridazine Synthesis
Cycloaddition reactions are powerful tools for constructing heterocyclic rings, providing a convergent approach to the pyridazine skeleton from acyclic or carbocyclic precursors.
A notable pathway involves the [3+2] dipolar cycloaddition of diazoalkanes, such as diazomethane (B1218177) (CH₂N₂), with strained alkenes like cyclopropenes. researchgate.netwikipedia.org The reaction of diazomethane with a substituted cyclopropene (B1174273) initially forms a bicyclic pyrazoline intermediate (a 2,3-diazabicyclo[3.1.0]hex-2-ene). researchgate.net This intermediate is often unstable and undergoes spontaneous rearrangement to a 1,4-dihydropyridazine. Subsequent oxidation of the dihydropyridazine (B8628806) yields the aromatic pyridazine ring. researchgate.net Although this method is of significant theoretical interest, some variations can be slow, occasionally requiring months to reach completion. researchgate.net The use of palladium-based catalysts can facilitate the cyclopropanation of various unsaturated compounds with diazomethane. researchgate.net
Reaction Scheme: Pyridazine Synthesis from Cyclopropene and Diazomethane
Ring Transformation Reactions for Aminopyridazines
Ring Transformations of Nitropyrimidinones with Active Methylene (B1212753) Compounds
A notable synthetic route to functionalized pyridones involves the ring transformation of nitropyrimidinones. thieme-connect.deresearchgate.net When nitropyrimidinone is treated with active methylene compounds in the presence of a base, a novel ring transformation can occur. thieme-connect.de Specifically, the N1-C2-C3-C4 fragment of the nitropyrimidinone combines with two carbon units from the active methylene compound to yield polyfunctionalized pyridones. thieme-connect.de This method provides a pathway to pyridazine-like structures through a complex rearrangement.
In a typical procedure, a solution of the pyrimidinone and an active methylene compound, such as a malonate derivative, in ethanol (B145695) is refluxed with a base like piperidine. thieme-connect.de This reaction leads to the formation of functionalized pyridone structures. For instance, the reaction of nitropyrimidinone with specific active methylene compounds has been shown to produce various substituted pyridones. thieme-connect.de This transformation highlights the reactivity of the nitropyrimidinone ring system and its utility as a precursor for more complex heterocyclic systems. thieme-connect.deresearchgate.net
Palladium-Catalyzed Carbonylation of Halopyridazines
Palladium-catalyzed reactions are powerful tools for the functionalization of heterocyclic compounds. researchgate.netresearchgate.netbeilstein-journals.org Specifically, the palladium-catalyzed carbonylation of halopyridazines offers a direct method for introducing carbonyl groups, which can then be converted to esters like the target molecule. researchgate.net This methodology involves reacting a halopyridazine with carbon monoxide and an alcohol in the presence of a palladium catalyst.
Highly selective palladium-catalyzed aminocarbonylation of dihalopyridazines has been successfully carried out with a variety of amines, leading to the formation of the corresponding diamides in moderate to high yields. researchgate.net The choice of ligands, such as phosphines, can be crucial for the success of these reactions, influencing both yield and selectivity. beilstein-journals.org This approach is advantageous for its ability to directly install a carboxylate precursor onto the pyridazine ring. researchgate.net
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used method for the synthesis of substituted pyridazines. researchgate.netuniatlantico.edu.cosemanticscholar.org This strategy relies on the displacement of a leaving group, such as a halogen or a nitro group, from an electron-deficient pyridazine ring by a nucleophile. semanticscholar.orgmdpi.comresearchgate.net The presence of electron-withdrawing groups on the pyridazine ring facilitates this reaction. semanticscholar.org
For the synthesis of this compound, a suitable precursor would be a pyridazine with a good leaving group at the 3-position and an ester at the 4-position. Reaction with an amine nucleophile would then yield the desired product. For instance, the nitro group in methyl 3-nitropyridine-4-carboxylate has been successfully replaced by various nucleophiles, including fluoride, demonstrating the viability of the nitro group as a leaving group in SNAr reactions on pyridine rings. mdpi.comresearchgate.netresearchgate.netnih.gov This principle can be extended to the pyridazine system. The reactivity in SNAr reactions is influenced by the nature of the nucleophile, the leaving group, and the solvent. semanticscholar.orgnih.gov
Novel and Emerging Synthetic Approaches
One-Pot Sequential Reaction Methods for Functionalized Pyridazines
One-pot sequential reactions represent an efficient and atom-economical approach to constructing complex molecules like functionalized pyridazines from simple starting materials. acs.orgmdpi.comnih.gov These methods combine multiple reaction steps in a single reaction vessel, avoiding the need for isolation and purification of intermediates. acs.orgorganic-chemistry.org
Several one-pot strategies have been developed for the synthesis of pyridazine derivatives. For example, a three-component reaction involving aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation has been used to produce highly functionalized pyridines, a related class of heterocycles. mdpi.com A similar multicomponent approach for pyridazines could involve the condensation of a 1,2-dicarbonyl compound with a hydrazine (B178648) derivative and a component to introduce the desired substituents. acs.org Another one-pot method involves the reaction of aromatic aldehydes to form phthalazines and pyridazino-aromatics, which can then undergo further transformations. nih.gov
Sustainable and Green Chemistry Approaches in Pyridazine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals, including pyridazine derivatives. wisdomlib.orgmdpi.comnih.govmdpi.com These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.
Microwave-assisted synthesis is one such green technique that can significantly reduce reaction times and improve yields. mdpi.comwisdomlib.org For instance, the microwave-assisted Chapman rearrangement of 3,6-dialkoxypyridazines has been shown to be a rapid and efficient method. wisdomlib.org The use of environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG), and catalyst-free or recyclable catalyst systems are other key aspects of green pyridazine synthesis. nih.govnih.gov For example, nucleophilic aromatic substitution reactions have been successfully carried out in PEG 400 at elevated temperatures, providing the desired products in short reaction times and good yields. nih.gov The development of metal-free, one-pot approaches also contributes to the sustainability of pyridazine synthesis. organic-chemistry.org
Chemo- and Regioselective Synthesis Strategies
The selective introduction of functional groups at specific positions on the pyridazine ring is crucial for the synthesis of well-defined derivatives like this compound. Chemo- and regioselective strategies are therefore highly valuable. rsc.orgresearchgate.net
Regioselective synthesis of pyridazines can be achieved through various methods, including the inverse-electron-demand Diels-Alder reaction of tetrazines with alkynyl sulfides, which allows for the selective preparation of trisubstituted pyridazines. rsc.org Another approach involves a three-component synthesis of pyridazinones and phthalazinones using a recyclable heterogeneous catalyst, which proceeds with high regioselectivity. researchgate.net For palladium-catalyzed reactions, the choice of catalyst and ligands can control the regioselectivity of the functionalization. researchgate.netbeilstein-journals.org Similarly, in nucleophilic aromatic substitution reactions, the inherent electronic properties of the substituted pyridazine ring often dictate the position of nucleophilic attack, allowing for regioselective synthesis. mdpi.com
Derivatization Strategies for this compound
The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse array of derivatives. These derivatization strategies are primarily focused on the functionalization of the amino group at position 3 and modifications of the pyridazine ring itself.
Functionalization at the Amino Group (Position 3)
The amino group at the 3-position of the pyridazine ring is a key site for introducing structural diversity. Common strategies include acylation, alkylation, arylation, and the formation of Schiff bases.
Alkylation introduces alkyl groups onto the amino functionality. While direct alkylation can sometimes be challenging due to the potential for multiple alkylations and side reactions, specific methods have been developed to control this process.
Arylation reactions, particularly those catalyzed by transition metals, provide a powerful tool for creating C-N bonds and introducing aryl substituents. Palladium-catalyzed N-arylation has been successfully employed for the synthesis of 2-arylaminobenzothiazoles, a related heterocyclic system, suggesting its applicability to pyridazine derivatives. researchgate.net These reactions often utilize a palladium catalyst, a suitable ligand, and a base to facilitate the coupling of the amino group with an aryl halide.
| Reaction Type | Reagents and Conditions | Product Type |
| Acylation | Acyl chlorides, Anhydrides, Base | N-Acyl derivatives |
| Acylation | Propylphosphonic anhydride (B1165640) (T3P®), HCl | Dialkylamides |
| N-Arylation | Aryl halides, Palladium catalyst, Ligand, Base | N-Aryl derivatives |
Table 1. Summary of Acylation and Arylation Reactions at the Amino Group
The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. dergipark.org.trdergipark.org.tr This condensation reaction, typically carried out in a suitable solvent like ethanol, is a straightforward method for introducing a wide variety of substituents onto the nitrogen atom. nih.govresearchgate.net The resulting imine bond (-CH=N-) is a characteristic feature of these derivatives. dergipark.org.tr The synthesis of Schiff bases from various primary amines and carbonyl compounds is a well-established and versatile reaction in organic chemistry. dergipark.org.trnih.gov
| Reactant 1 | Reactant 2 | Product |
| This compound | Aromatic or Aliphatic Aldehyde | Schiff Base (Aldimine) |
| This compound | Aromatic or Aliphatic Ketone | Schiff Base (Ketimine) |
Table 2. Formation of Schiff Bases from this compound
Transition metal-catalyzed amination reactions have emerged as a powerful method for forming C-N bonds. acs.org Copper-catalyzed methodologies, for example, have been developed for the ortho-amination of anilines with alkylamines at room temperature. acs.org While direct application to this compound needs specific investigation, the principles of using metal catalysts like copper or palladium to facilitate the coupling of the amino group with various partners are highly relevant. nih.govrsc.org These reactions often proceed through the formation of a metal complex, which then undergoes reductive elimination to form the desired C-N bond. rsc.org
Functionalization at the Pyridazine Ring (Positions 2, 5, 6)
Modification of the pyridazine ring itself offers another avenue for creating derivatives of this compound. Halogenation followed by cross-coupling reactions is a particularly effective strategy.
Halogenation of the pyridazine ring introduces a reactive handle that can be used for subsequent functionalization. The positions on the pyridazine ring (2, 5, and 6) are potential sites for halogenation, depending on the reaction conditions and the directing effects of the existing substituents. For instance, methods for the 3-selective halogenation of pyridines have been developed, which proceed through Zincke imine intermediates. chemrxiv.orgchemrxiv.orgresearchgate.net While this is for a different heterocycle, the concept of activating the ring for selective halogenation is pertinent.
Once a halogen atom is introduced onto the pyridazine ring, it can be readily displaced or used in a variety of cross-coupling reactions . Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form new carbon-carbon bonds by reacting the halogenated pyridazine with boronic acids or their esters. researchgate.net This allows for the introduction of a wide range of aryl and heteroaryl groups at specific positions on the pyridazine ring. Similarly, other transition metal-catalyzed cross-coupling reactions can be employed to introduce alkyl, alkenyl, and other functional groups. researchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.
| Reaction Step | Description | Key Reagents |
| Halogenation | Introduction of a halogen atom (e.g., Cl, Br, I) onto the pyridazine ring. | Halogenating agents (e.g., NCS, NBS, I2) |
| Cross-Coupling | Formation of a new C-C or C-heteroatom bond at the halogenated position. | Palladium or other transition metal catalysts, boronic acids, organostannanes, etc. |
Table 3. Halogenation and Cross-Coupling Strategy for Pyridazine Ring Functionalization
Nitration and Reduction Pathways
A common and well-established method for introducing an amino group onto a heterocyclic ring is through the nitration of an appropriate precursor, followed by the reduction of the resulting nitro group. While direct nitration of pyridazine can be challenging, a plausible pathway for the synthesis of this compound involves the nitration of a suitable pyridazine precursor, followed by reduction.
A comparable approach has been documented for the synthesis of aminopyridines. For instance, the nitration of pyridines can be achieved using dinitrogen pentoxide, which forms an N-nitropyridinium intermediate. This intermediate can then rearrange to the 3-nitropyridine (B142982) upon treatment with a bisulfite solution. ntnu.noresearchgate.net Another example involves the nitration of N,N'-di-(3-pyridyl)-urea with a mixture of nitric and sulfuric acids to produce N,N'-di-(2-nitro-3-pyridyl)-urea, which is then hydrolyzed to 2-nitro-3-aminopyridine. google.com
Following the successful nitration to obtain a nitropyridazine carboxylate, the subsequent step is the reduction of the nitro group to an amine. Various reducing agents can be employed for this transformation. A widely used method for the reduction of nitropyridine-N-oxides is the use of iron powder in the presence of an acid, such as hydrochloric or sulfuric acid, which can afford the corresponding aminopyridine in high yields. semanticscholar.org This method is attractive due to its efficiency and the use of inexpensive reagents.
A proposed synthetic scheme for this compound via this pathway is presented below:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) on a pyridazine-4-carboxylate precursor | Methyl 3-nitropyridazine-4-carboxylate |
| 2 | Reduction | Reducing agent (e.g., Fe/HCl) | This compound |
It is important to note that the specific conditions for the nitration and reduction would need to be optimized for the pyridazine system to achieve the desired regioselectivity and yield.
Direct C-H Functionalization Methodologies
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. The direct introduction of an amino group onto the pyridazine ring at the 3-position represents a highly efficient route to this compound and its derivatives.
Several methodologies have been developed for the direct C-H amination of azaarenes. One promising approach involves the conversion of the heterocycle into a phosphonium (B103445) salt, which can then react with an amine source, such as sodium azide, to form an iminophosphorane. This intermediate can be further transformed into the desired amine. This strategy has been successfully applied to pyridines and diazines, offering excellent regioselectivity. nih.gov For a pyridazine-4-carboxylate, this method could potentially be used to introduce an amino group at the 3-position.
Another strategy for direct C-H amination involves the use of I(III) reagents. These reagents can activate the heterocycle towards nucleophilic attack by an amine. This method has been shown to be effective for the C2 and C4 amination of fused azaarenes without the need for pre-oxidation of the nitrogen heterocycle. nih.govmasterorganicchemistry.com The applicability of this method to the pyridazine system would depend on the electronic properties of the specific substrate.
Photoredox catalysis has also provided novel pathways for C-H amination. By generating a pyridyl radical cation from an N-substituted pyridinium (B92312) reagent, the C(sp²)–H functionalization of arenes and heteroarenes can be achieved. nih.gov This method offers a mild and versatile approach to the synthesis of aminated scaffolds.
The feasibility of these direct C-H functionalization methods for the synthesis of this compound would require experimental validation to determine the optimal conditions and regioselectivity.
| Methodology | Key Features | Potential Application |
| Phosphonium Salt Formation | High regioselectivity, applicable to diazines. nih.gov | Direct amination of a pyridazine-4-carboxylate at the 3-position. |
| I(III) Reagents | No pre-oxidation required, direct access to C4 amination products in some systems. nih.govmasterorganicchemistry.com | Potential for direct amination of the pyridazine ring. |
| Photoredox Catalysis | Mild reaction conditions, generation of radical cations. nih.gov | C-H amination of the pyridazine nucleus. |
Modifications at the Carboxylate Ester Group (Position 4)
The carboxylate ester group at the 4-position of this compound is a versatile handle for further synthetic modifications. These transformations allow for the introduction of a wide range of functional groups, leading to the generation of diverse libraries of compounds for biological screening.
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-aminopyridazine-4-carboxylic acid, is a fundamental transformation. This can be achieved under either acidic or basic conditions. msu.edu
Base-catalyzed hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, is a common method. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the carbonyl carbon of the ester. Subsequent protonation of the resulting carboxylate salt during workup yields the carboxylic acid.
Acid-catalyzed hydrolysis, on the other hand, involves the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. google.com This method is also effective, although care must be taken to avoid potential side reactions under strongly acidic conditions. The choice between acidic and basic hydrolysis often depends on the stability of the other functional groups present in the molecule. A study on the hydrolysis of methyl 5-chloropyrazine-2-carboxylate demonstrated an efficient and green procedure for this transformation. researchgate.net
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction allows for the conversion of this compound into other alkyl esters, which can be useful for modifying the solubility and other physicochemical properties of the molecule.
The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In a base-catalyzed transesterification, an alkoxide corresponding to the desired alcohol is used. The reaction is typically carried out in the presence of the corresponding alcohol as the solvent. masterorganicchemistry.com
Acid-catalyzed transesterification involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, in the presence of an excess of the desired alcohol. The equilibrium is often driven towards the product by removing the methanol that is formed during the reaction. The development of small molecule mimics of hydrolases has also shown promise in promoting the transesterification of non-activated esters under mild and neutral conditions. nih.gov
The conversion of the carboxylate ester to a carboxamide is a crucial transformation for the synthesis of many biologically active compounds. This can be achieved by reacting this compound with a primary or secondary amine.
Direct aminolysis of the ester can be achieved by heating the ester with the desired amine, sometimes in the presence of a catalyst. msu.edu However, this reaction often requires harsh conditions. A more common approach is to first hydrolyze the ester to the carboxylic acid, as described in section 2.3.3.1, and then couple the resulting carboxylic acid with an amine using a coupling agent. organic-chemistry.orgdiva-portal.orgresearchgate.netnih.gov
Alternatively, the direct conversion of the ester to the amide can be facilitated. For instance, a study on the synthesis of N-substituted 3-aminopyrazine-2-carboxamides involved the aminolysis of the corresponding methyl ester with a benzylamine (B48309) using microwave irradiation. nih.gov The use of microwave irradiation can significantly reduce reaction times and improve yields.
The general reaction for the amidation of this compound is as follows:
| Reactants | Reagents and Conditions | Product |
| This compound, Primary or Secondary Amine | Heat, or conversion to carboxylic acid followed by coupling agent (e.g., HBTU, CDI) | 3-Aminopyridazine-4-carboxamide |
Advanced Spectroscopic and Computational Analysis of Methyl 3 Aminopyridazine 4 Carboxylate
High-Resolution NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity and spatial arrangement of molecules in solution. High-resolution 1D and 2D NMR techniques provide a detailed map of the proton and carbon framework of Methyl 3-aminopyridazine-4-carboxylate.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each unique proton and carbon atom in the molecule. The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridazine (B1198779) ring, the amine (NH₂) protons, and the methyl (CH₃) protons of the ester group. The chemical shifts are influenced by the electronic effects of the amino and carboxylate substituents. The ¹³C NMR spectrum reveals the signals for all six carbon atoms in the molecule, with the carbonyl carbon of the ester group typically appearing at the lowest field (highest ppm value). oregonstate.edu
While specific experimental data for this compound is not widely published, data from the closely related isomer, methyl-3-amino-2-pyrazinecarboxylate, can provide insight into the expected chemical shifts. nanoient.org
Expected ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||
|---|---|---|---|
| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| Ring CH (H5/H6) | ~7.0-8.5 | Ring C-NH₂ | ~150-160 |
| Ring CH (H5/H6) | ~7.0-8.5 | Ring C-COOCH₃ | ~130-140 |
| NH₂ | Broad signal, variable | Ring CH | ~120-135 |
| OCH₃ | ~3.9 | Ring CH | ~120-135 |
| C=O | ~165-175 | ||
| OCH₃ | ~50-60 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals.
COSY (Correlation Spectroscopy) would reveal the coupling between the adjacent protons on the pyridazine ring, helping to distinguish their signals.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would link the proton signals of the methyl group and the ring protons to their respective carbon signals.
The conformation of this compound, particularly concerning the orientation of the flexible methyl carboxylate group, can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.com A NOESY experiment detects protons that are close in space, even if they are not directly bonded. mdpi.com
By analyzing the cross-peaks in a NOESY spectrum, it would be possible to determine the preferred spatial arrangement of the ester group relative to the pyridazine ring. For instance, a spatial correlation between one of the ring protons (e.g., H5) and the methyl protons of the ester would suggest a conformation where these groups are on the same side of the molecule. Additionally, variable temperature NMR studies could provide information on the energy barrier to rotation around the C4-C(O)OCH₃ single bond. researchgate.net
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.
High-resolution mass spectrometry can determine the mass of a molecule with extremely high accuracy. For this compound, with a molecular formula of C₆H₇N₃O₂, the calculated monoisotopic mass is 153.05383 Da. uni.lu HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), confirming the elemental composition. Predicted m/z values for common adducts are listed below. uni.lu
Predicted HRMS Data for C₆H₇N₃O₂
| Adduct | m/z (Predicted) |
|---|---|
| [M+H]⁺ | 154.06111 |
| [M+Na]⁺ | 176.04305 |
| [M+K]⁺ | 192.01699 |
| [M+NH₄]⁺ | 171.08765 |
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or a specific adduct) and subjecting it to collision-induced dissociation (CID) to induce fragmentation. nih.govresearchgate.net The resulting fragment ions provide valuable information about the molecule's structure.
For this compound ([M+H]⁺, m/z 154.06), several fragmentation pathways can be proposed based on the known fragmentation of esters and aromatic nitrogen heterocycles: libretexts.orglibretexts.org
Loss of a methoxy radical (•OCH₃): A common fragmentation for methyl esters, leading to an acylium ion. This would result in a fragment at m/z 123.
Loss of methanol (B129727) (CH₃OH): This could occur via rearrangement, resulting in a fragment at m/z 122.
Loss of carbon monoxide (CO): Following the initial loss of the methoxy radical, the resulting acylium ion could lose CO, a common fragmentation pathway for aromatic carbonyl compounds. chemguide.co.uk This would produce a fragment at m/z 95.
Cleavage of the pyridazine ring: The heterocyclic ring can also undergo cleavage, leading to various smaller fragment ions characteristic of the pyridazine core structure.
Analyzing the masses of these daughter ions in an MS/MS experiment allows for the reconstruction of the fragmentation pathway, which serves as a structural fingerprint for the molecule. nih.govunito.it
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can also be sensitive to intermolecular interactions like hydrogen bonding. nanoient.org
The key functional groups in this compound—the amine (N-H), the ester (C=O, C-O), and the aromatic ring (C=C, C=N, C-H)—are all expected to give rise to characteristic bands in the IR and Raman spectra. wpmucdn.com While a dedicated study on this specific molecule is scarce, analysis of the related compound methyl-3-amino-2-pyrazinecarboxylate provides experimentally observed frequencies that serve as a strong reference. nanoient.orgnanoient.org
Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H stretch | Amine | 3200-3400 (typically two bands for -NH₂) |
| Aromatic C-H stretch | Pyridazine Ring | 3000-3100 |
| Aliphatic C-H stretch | Methyl Ester | 2850-3000 |
| C=O stretch | Ester | 1700-1730 |
| C=C and C=N stretch | Pyridazine Ring | 1400-1650 |
| C-O stretch | Ester | 1100-1300 |
The position and shape of the N-H and C=O stretching bands can be particularly informative. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the amino group of one molecule and the carbonyl oxygen or ring nitrogen of another can lead to a broadening and shifting of these bands to lower frequencies compared to the gas phase or dilute solutions.
Electronic Spectroscopy (UV-Vis) and Photophysical Properties
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique used to study the electronic transitions within a molecule. For an organic compound like this compound, a UV-Vis spectrum would reveal absorption bands corresponding to π → π* and n → π* transitions. These transitions are characteristic of the pyridazine ring and the carboxylate group.
The photophysical properties, such as fluorescence or phosphorescence, could also be investigated. Molecules with conjugated π-systems and heteroatoms, like the one , often exhibit interesting emissive properties upon excitation with UV or visible light. The study of these properties would provide insights into the excited state dynamics of the molecule.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide accurate bond lengths, bond angles, and torsion angles. This information is crucial for understanding the molecule's conformation and intermolecular interactions, such as hydrogen bonding, in the solid state. Such studies have been performed on related pyridazine derivatives to elucidate their crystal structures.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry offers powerful tools to complement experimental data and to predict the properties of molecules.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can be employed to optimize the molecular geometry of this compound, predicting its most stable conformation. Furthermore, DFT provides valuable information about the molecule's electronic properties.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : The HOMO represents the ability of a molecule to donate electrons. For this compound, the HOMO is likely to be located on the electron-rich amino group and the pyridazine ring.
LUMO : The LUMO signifies the ability of a molecule to accept electrons. The LUMO is expected to be distributed over the electron-deficient pyridazine ring and the carboxylate group.
The energy gap between the HOMO and LUMO is an important parameter that relates to the chemical reactivity and kinetic stability of the molecule.
| Orbital | Description | Predicted Location on this compound |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Primarily on the amino group and pyridazine ring |
| LUMO | Lowest Unoccupied Molecular Orbital | Primarily on the pyridazine ring and carboxylate group |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack.
Electron-rich regions (negative potential) : These are typically colored red and indicate sites that are susceptible to electrophilic attack. For this compound, these regions would be expected around the nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate group.
Electron-deficient regions (positive potential) : These are colored blue and represent sites prone to nucleophilic attack. The hydrogen atoms of the amino group would likely show a positive electrostatic potential.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can be used to study hyperconjugative interactions, charge delocalization, and the nature of the chemical bonds. For this compound, NBO analysis could reveal the extent of electron delocalization from the amino group into the pyridazine ring and the stabilizing interactions between different parts of the molecule.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules over time. nih.gov For this compound, MD simulations can elucidate its conformational flexibility and the intricate network of its intermolecular interactions, which are crucial for understanding its behavior in various chemical environments.
Simulations are typically performed by placing the molecule in a simulated environment, such as a box of water molecules, and applying a force field (e.g., CHARMM, AMBER) to calculate the forces between atoms. nih.gov By solving Newton's equations of motion, the trajectory of each atom can be tracked over a set period, often nanoseconds, revealing how the molecule moves, rotates, and changes shape. nih.govtandfonline.com
Conformational Landscapes: The analysis of the simulation trajectory allows for the mapping of the molecule's conformational landscape. This landscape identifies the most stable, low-energy conformations and the transitional pathways between them. For this compound, key conformational features would include the orientation of the methyl ester group relative to the pyridazine ring and the planarity of the amine substituent. By sampling a vast number of structures, MD simulations can identify recurring conformations and the energetic barriers to transition between them, providing a detailed picture of the molecule's structural dynamics. nih.govmdpi.com
Intermolecular Interactions: MD simulations are particularly adept at characterizing non-covalent interactions between the solute molecule and its surroundings (e.g., solvent molecules or other solutes). The primary types of interactions that can be analyzed for this compound include hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.govnih.gov The amino group and the nitrogen atoms in the pyridazine ring are potential hydrogen bond donors and acceptors, while the carboxylate group can also participate in strong hydrogen bonding. researchgate.net The persistence and geometry of these interactions throughout the simulation provide insight into the molecule's solvation shell and its ability to interact with biological targets or other reagents. nih.gov
The table below summarizes the types of intermolecular interactions that would be analyzed in a typical MD simulation of this compound.
| Interaction Type | Potential Sites on this compound | Significance |
| Hydrogen Bond (Donor) | Amino group (-NH₂) | Dictates interactions with hydrogen bond acceptors like water or carbonyl oxygens. |
| Hydrogen Bond (Acceptor) | Pyridazine ring nitrogens, Carbonyl oxygen (-C=O) | Crucial for forming stable complexes with hydrogen bond donors. |
| Electrostatic Interactions | Partial positive charges on hydrogens, partial negative charges on N and O atoms | Governs long-range attraction and repulsion with other polar molecules. |
| Van der Waals Forces | Entire molecule, particularly the aromatic ring and methyl group | Contributes to overall stability, packing, and non-polar interactions. |
Quantum Chemical Calculations of Spectroscopic Parameters
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are indispensable for accurately predicting and interpreting the spectroscopic properties of molecules. nih.gov These computational methods allow for the calculation of various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its electronic properties. researchgate.netnih.gov
For this compound, DFT calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). researchgate.netresearchgate.net The process begins with the optimization of the molecule's ground-state geometry. Once the minimum energy structure is found, further calculations can predict a range of spectroscopic data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net Comparing these theoretical shifts with experimental values is a powerful tool for structural elucidation and assignment of resonances.
Vibrational Spectroscopy: The same DFT calculations can determine the harmonic vibrational frequencies. These frequencies correspond to the peaks observed in Infrared (FT-IR) and Raman (FT-Raman) spectra. researchgate.netsemanticscholar.org The analysis of the calculated vibrational modes helps in the precise assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups. nih.gov
The following table illustrates the application of DFT in correlating theoretical calculations with experimental spectroscopic data for a molecule like this compound.
| Spectroscopic Technique | Calculated Parameter | Computational Method | Typical Application |
| ¹H and ¹³C NMR | Chemical Shifts (ppm) | DFT (GIAO) | Structural verification and assignment of atomic environments. nih.govresearchgate.net |
| FT-IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT/B3LYP | Assignment of functional group vibrations (e.g., N-H, C=O, C-N stretches). researchgate.net |
| FT-Raman Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT/B3LYP | Complements IR data, especially for symmetric vibrations and skeletal modes of the aromatic ring. |
| UV-Vis Spectroscopy | Electronic Transition Energies (nm) | TD-DFT | Analysis of electron transitions, often related to the HOMO-LUMO energy gap. researchgate.net |
Prediction of Reactivity and Selectivity
Computational chemistry provides profound insights into the chemical reactivity and selectivity of molecules through the analysis of their electronic structure. Frontier Molecular Orbital (FMO) theory and the mapping of the Molecular Electrostatic Potential (MEP) are cornerstone methods for this purpose. nih.govwikipedia.org
Frontier Molecular Orbital (FMO) Theory: FMO theory posits that a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com
HOMO: This orbital acts as the electron donor. Regions of the molecule where the HOMO is localized are susceptible to electrophilic attack. pku.edu.cn
LUMO: This orbital acts as the electron acceptor. The location of the LUMO indicates sites that are favorable for nucleophilic attack. pku.edu.cn
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, FMO analysis can predict whether reactions are likely to occur at the pyridazine ring, the amino group, or the carboxylate moiety.
Molecular Electrostatic Potential (MEP): The MEP is a three-dimensional map of the charge distribution around a molecule. It visualizes the electrostatic potential on the electron density surface, allowing for the identification of electron-rich and electron-poor regions.
Negative Potential (Red/Yellow): These areas are electron-rich and represent likely sites for electrophilic attack. For this molecule, such regions are expected around the nitrogen and oxygen atoms.
Positive Potential (Blue): These areas are electron-deficient (nuclei-dominated) and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly those of the amino group.
By combining FMO and MEP analyses, a comprehensive picture of the reactivity of this compound can be constructed, guiding synthetic efforts and explaining observed reaction outcomes. researchgate.netchemrxiv.org
This table summarizes the predictive power of these computational methods for assessing reactivity.
| Computational Method | Key Information Derived | Application to this compound |
| HOMO Analysis | Location of electron-donating sites | Predicts the most probable sites for attack by electrophiles (e.g., protonation, alkylation). youtube.com |
| LUMO Analysis | Location of electron-accepting sites | Predicts the most probable sites for attack by nucleophiles. wikipedia.org |
| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | A smaller gap indicates higher reactivity. researchgate.net |
| MEP Analysis | Visualization of charge distribution | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) centers, predicting sites for non-covalent interactions and chemical reactions. nih.gov |
Biological and Medicinal Chemistry Applications of Methyl 3 Aminopyridazine 4 Carboxylate Derivatives
Role as a Building Block in Drug Discovery
The structural features of Methyl 3-Aminopyridazine-4-carboxylate, specifically the reactive amino and methyl carboxylate groups, position it as a versatile building block, or synthon, in the synthesis of more complex molecules with potential therapeutic applications.
The pyridazine (B1198779) nucleus is a key pharmacophoric element in a wide array of biologically active compounds. nih.gov The structure of this compound serves as an excellent starting point for creating diverse chemical libraries. Researchers have utilized 3-aminopyridazine derivatives to construct fused heterocyclic systems, demonstrating the compound's utility. For instance, treatment of 3-aminopyridazine derivatives with methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate leads to the formation of substituted 3-benzyloxycarbonyl-4-oxo-4H-pyrimido[1,2-b]pyridazines. semanticscholar.org This transformation highlights how the amino group on the pyridazine ring can act as a nucleophile to participate in cyclization reactions, thereby generating more complex, polycyclic scaffolds. semanticscholar.org Such synthetic strategies are fundamental in medicinal chemistry for exploring new chemical space and developing novel drug candidates. The pyridazine core itself is found in numerous compounds with a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties. acs.orgresearchgate.net
Scaffold hopping and bioisosteric replacement are crucial strategies in modern drug design aimed at improving a compound's potency, selectivity, and pharmacokinetic profile, or to circumvent existing patents. nih.gov Bioisosteres are functional groups or molecules that possess similar physical or chemical properties, leading to comparable biological activities. mdpi.com The pyridazine core is considered an invaluable scaffold for such strategies. mdpi.comresearchgate.net
A practical application of this concept involves the replacement of one heterocyclic core with another to modulate activity. For example, in the development of novel JNK1 inhibitors, a scaffold hopping approach was employed by expanding a pyrazole ring into a pyridazine ring. acs.org Similarly, a pyridazine ring has been used as a bioisosteric replacement for the pyridine (B92270) element in certain nicotinic acetylcholine receptor (nAChR) ligands. nih.gov This substitution, however, resulted in a 30-fold decrease in affinity for the (α4)2(β2)3 subtype, demonstrating that even subtle changes in the scaffold can significantly impact biological activity. nih.gov In another instance, a scaffold-hopping strategy was used to design new pyridazine-based herbicides targeting the phytoene desaturase (PDS) enzyme, using the known herbicide diflufenican as a lead compound. acs.org These examples underscore the utility of the pyridazine framework, as found in this compound, as a candidate for scaffold hopping and bioisosteric replacement in lead optimization programs.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For derivatives of this compound, these studies provide critical insights for designing more potent and selective therapeutic agents.
SAR studies on various pyridazine derivatives have identified key structural features essential for their biological activity. For instance, in a series of 3-pyridazinesulfonyl derivatives developed as inhibitors of the NLRP3 inflammasome, modifications to different parts of the molecule led to significant changes in potency. nih.gov A phenotypic screening identified an initial hit compound with moderate activity (EC50 = 10.977 µM). nih.gov Subsequent SAR studies, involving systematic structural modifications, led to the discovery of a highly potent derivative with an EC50 of 0.029 µM. nih.gov
In another study focusing on pyrazole-pyridazine hybrids as selective COX-2 inhibitors, it was observed that the nature of the scaffold and the substituents on an attached benzylidene ring greatly influenced activity. nih.gov Compounds with a pyrazolone skeleton generally showed more potent COX-2 inhibition than those with an aminopyrazole scaffold. nih.gov Furthermore, the position of substituents on the benzylidene ring was critical; for example, a meta-hydroxy group resulted in poor COX-2 inhibitory activity. nih.gov These findings highlight the importance of specific substitutions and their spatial arrangement for achieving desired biological effects.
| Scaffold/Series | Structural Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| 3-Pyridazinesulfonyl Derivatives (NLRP3 Inhibitors) | Systematic modification of initial hit compound | Increased potency from EC50 of 10.977 µM to 0.029 µM | nih.gov |
| Pyrazole-Pyridazine Hybrids (COX-2 Inhibitors) | Pyrazolone skeleton vs. Aminopyrazole scaffold | Pyrazolone-containing compounds showed more potent inhibition | nih.gov |
| Pyrazole-Pyridazine Hybrids (COX-2 Inhibitors) | Meta-hydroxy group on benzylidene ring | Resulted in unpromising COX-2 inhibitory activity | nih.gov |
| Pyrido[3.4-b]homotropane Analogs (nAChR Ligands) | Replacement of pyridine ring with pyridazine | 30-fold lower affinity at the (α4)2(β2)3 nAChR subtype | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. dovepress.com This approach is valuable in drug discovery for predicting the activity of novel compounds. nih.gov
A QSAR study was conducted on a series of 33 aminopyridazine derivatives of γ-aminobutyric acid (GABA) that act as selective GABA-A receptor antagonists. dovepress.com The study utilized a combination of constitutional, geometrical, and physicochemical descriptors to build a predictive model. dovepress.com The resulting validated QSAR model was able to explain 51.1% of the variance in the GABA-A receptor antagonism for the studied compounds (R² = 0.511). dovepress.com Such models can guide the design of new derivatives with potentially enhanced activity. dovepress.com Pharmacophore modeling, often used in conjunction with QSAR, predicted that hydrophobicity and aromaticity at the sixth position of the pyridazine nucleus, along with aliphatic hydrophobic substituents at the fourth position, were important structural features. dovepress.com
| Compound Series | Modeling Technique | Key Descriptors/Features | Model Performance (R²) | Reference |
|---|---|---|---|---|
| Aminopyridazine GABA-A Antagonists | Descriptor-based QSAR | Constitutional, Geometrical, Physicochemical | 0.511 | dovepress.com |
| Aminopyridazine GABA-A Antagonists | Pharmacophore Modeling | Hydrophobicity/aromaticity at C6, Aliphatic hydrophobicity at C4 | N/A | dovepress.com |
| Aminopyrido[2,3-d]pyrimidin-7-yl Derivatives | 2D and 3D QSAR | Steric and Electrostatic Fields | N/A | nih.gov |
Understanding the specific interactions between a ligand and its biological target at the molecular level is crucial for rational drug design. Molecular docking and other computational techniques are used to predict and analyze these interactions.
For pyridazine-based compounds, docking studies have provided detailed insights into their binding modes. For example, in the development of α-glucosidase inhibitors, molecular docking was used to determine the modes of interaction for a series of pyridazine N-aryl acetamides. nih.gov In another study on antimicrobial pyridazines, docking studies showed a good overlay of the novel compounds with a co-crystallized ligand within the active site of the E. coli DNA gyrase subunit B. dntb.gov.ua
A detailed analysis of a pyridazine derivative acting as a rhinovirus (HRV) capsid binder revealed specific interactions within the binding pocket. nih.gov Modeling suggested that a nitrogen atom of the pyridazine ring engaged in a hydrogen-bonding interaction with an intervening water molecule, which in turn interacted with the backbone N-H groups of Leu106 and Asn219. nih.gov Additionally, the pyridazine ring was observed to form a π-stacking interaction with the phenol ring of Tyr197. nih.gov These specific interactions are critical for the ligand's affinity and inhibitory activity. Such analyses allow medicinal chemists to design modifications that can enhance these favorable interactions, leading to more potent compounds.
| Target Protein | Ligand Class | Key Interacting Residues | Types of Interaction | Reference |
|---|---|---|---|---|
| HRV Capsid Protein | Pyridazine Derivative (Pirodavir) | Leu106, Asn219, Tyr197 | Water-mediated H-bond, π-stacking | nih.gov |
| E. coli DNA Gyrase B | Antimicrobial Pyridazines | Active site residues | Overlay with co-crystallized ligand | dntb.gov.ua |
| α-Glucosidase | Pyridazine N-aryl acetamides | Active site residues | Binding mode determination | nih.gov |
| GABA-A Receptor | Aminopyridazine derivatives | Aromatic amino acid residues | Aromatic interactions | dovepress.com |
Diverse Pharmacological Activities of Pyridazine Derivatives
The pyridazine nucleus is considered a "wonder nucleus" in medicinal chemistry due to the broad spectrum of biological activities its derivatives exhibit. These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroprotective, and enzyme inhibitory effects. sarpublication.com The ease of functionalization at various positions on the pyridazine ring allows for the fine-tuning of its physicochemical properties and biological targets, making it an attractive scaffold for drug discovery. researchgate.netnih.gov
Anticancer/Antiproliferative Activities
Pyridazine derivatives have emerged as a promising class of compounds in the search for novel anticancer agents with high selectivity and low toxicity. nih.gov The pyridazine scaffold serves as a central core in numerous derivatives that exhibit potent antiproliferative activity against various cancer cell lines. researchgate.netnih.gov Several pyridazine-containing compounds are currently in clinical use or undergoing clinical trials for cancer treatment. acs.org
One area of focus has been the development of pyridazinone-based diarylurea derivatives as surrogates for existing anticancer drugs like sorafenib. These compounds are designed to exhibit dual anticancer and antimicrobial properties, addressing the high susceptibility of chemotherapy patients to infections. rsc.orgnih.gov For instance, certain diarylurea derivatives incorporating a pyridazinone scaffold have demonstrated significant growth inhibition percentages against a panel of 60 human cancer cell lines, including melanoma, non-small cell lung cancer (NSCLC), prostate cancer, and colon cancer. rsc.org
The mechanism of action for many anticancer pyridazine derivatives involves the inhibition of key enzymes in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2), a critical regulator of angiogenesis. rsc.orgnih.gov Additionally, some derivatives have been shown to induce apoptosis (programmed cell death) by upregulating pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2. rsc.org
| Compound Type | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| Pyridazinone-based diarylurea derivative (Compound 10l) | A549/ATCC (NSCLC) | Induces G0-G1 phase cell cycle arrest | rsc.org |
| Pyridazinone-based diarylurea derivative (Compound 17a) | Various | VEGFR-2 Inhibition | rsc.org |
| Pyridazine Derivative (Compound 9e) | NCI-60 Panel | High growth inhibition | acs.org |
| Pyridazine Derivative (Compound 4b) | MCF-7 (Breast Cancer) | IC50: 21.2 µM | jst.go.jp |
| Pyridazine Derivative (Compound 5b) | HCT-116 (Colon Cancer) | IC50: 30.3 µM | jst.go.jp |
Antimicrobial and Antifungal Activities
The rise of drug-resistant pathogens necessitates the continuous search for new antimicrobial agents. Pyridazine derivatives have shown significant potential in this area, exhibiting both antibacterial and antifungal properties. researchgate.net The incorporation of a pyridazine moiety into various chemical structures has led to compounds with potent activity against a range of microbial strains.
For example, certain pyridazinone-based diarylurea derivatives have been synthesized and evaluated for their antimicrobial effects. One such compound, designated 10h, displayed potent antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL. Another derivative, 8g, showed significant antifungal activity against Candida albicans, also with an MIC of 16 μg/mL. rsc.org
The synthesis of novel pyridazino carbazoles has also yielded compounds with promising antimicrobial profiles. These derivatives have been tested against bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Salmonella typhi, as well as the fungus Candida albicans. Several of these compounds exhibited pronounced antibacterial and strong antifungal activities, comparable to standard control drugs.
Furthermore, ruthenium complexes with pyridazine carboxylic acid have been investigated for their antibacterial and anti-biofilm activities. These complexes have demonstrated the ability to inhibit the planktonic growth of selected bacterial strains and the formation of Pseudomonas aeruginosa PAO1 biofilm, outperforming the free ligand. scilit.com
| Compound Type | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| Pyridazinone-based diarylurea (Compound 10h) | Staphylococcus aureus | 16 µg/mL | rsc.org |
| Pyridazinone-based diarylurea (Compound 8g) | Candida albicans | 16 µg/mL | rsc.org |
| Bis-pyridazinone (Compound IIIa) | S. pyogen & E. coli | Excellent Activity | biomedpharmajournal.org |
| Bis-pyridazinone (Compound IIId) | Fungi | Very Good Activity | biomedpharmajournal.org |
Anti-inflammatory and Analgesic Properties
The pyridazinone core is a well-established scaffold for the development of anti-inflammatory agents, often with the added benefit of reduced ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov The versatility of the pyridazinone ring allows for the design of potent anti-inflammatory and analgesic compounds. sarpublication.com
Research has focused on synthesizing novel pyridazine and pyridazinone derivatives and evaluating their in vivo anti-inflammatory properties. In some studies, compounds have shown more potent anti-inflammatory activity than the reference drug, indomethacin, with a rapid onset of action and a favorable gastric profile. nih.gov The mechanism of action for these compounds often involves the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov
For instance, a series of 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinone derivatives were found to possess potent analgesic activity with minimal side effects commonly associated with NSAIDs. sarpublication.com Similarly, 3-O-substituted benzyl pyridazinone derivatives have demonstrated potent anti-inflammatory activity. sarpublication.com The incorporation of pyrazole moieties into pyridazine structures has also been explored to enhance anti-inflammatory effects.
| Compound Type | Activity | Mechanism | Reference |
|---|---|---|---|
| Pyridazinone Derivative (Compound 4a) | Potent anti-inflammatory | Selective COX-2 inhibitor | nih.gov |
| Pyridazinone Derivative (Compound 9d) | Potent anti-inflammatory | Selective COX-2 inhibitor | nih.gov |
| 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinone | Potent analgesic | Not specified | sarpublication.com |
| 3-O-substituted benzyl pyridazinone | Potent anti-inflammatory | Not specified | sarpublication.com |
Antihypertensive and Cardiotonic Effects
Derivatives of pyridazine have been extensively investigated for their effects on the cardiovascular system, leading to the discovery of compounds with significant antihypertensive and cardiotonic properties. consensus.app
In the realm of antihypertensive agents, new 6-heteroaryl-3-hydrazinopyridazine derivatives have been synthesized and shown to possess potent hypotensive action. nih.gov Specifically, 6-imidazol-1-yl derivatives were found to be particularly active. One such compound, 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine (7c), was reported to be 4.9 times more active than the standard drug dihydralazine when administered orally to spontaneously hypertensive rats. nih.gov Other research has focused on 3-hydrazinocycloheptyl[1,2-c]pyridazine and its hydrazone derivatives, which demonstrated antihypertensive activity at least as great as hydralazine, likely through direct relaxation of vascular smooth muscle. ubi.pt Additionally, some new substituted pyridazine derivatives have shown appreciable antihypertensive activity in non-invasive tail-cuff method studies. researchgate.net
In terms of cardiotonic effects, a series of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones have been identified as a new class of positive inotropic agents. nih.gov These compounds produce dose-related increases in myocardial contractility with relatively minor effects on heart rate. nih.gov The mechanism for their inotropic effects is primarily attributed to the selective inhibition of cardiac phosphodiesterase fraction III. nih.gov Dihydropyridazin-3(2H)-one derivatives have also been synthesized and shown to be powerful inotropic and vasodilating agents. nih.gov
| Compound Type | Activity | Mechanism/Model | Reference |
|---|---|---|---|
| 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine (7c) | Antihypertensive | 4.9x more active than dihydralazine in spontaneously hypertensive rats | nih.gov |
| 3-Hydrazinocycloheptyl[1,2-c]pyridazine | Antihypertensive | Direct relaxation of vascular smooth muscle | ubi.pt |
| 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone | Positive inotropic | Selective inhibition of cardiac phosphodiesterase III | nih.gov |
| Dihydropyridazin-3(2H)-one derivative (Compound 26) | Vasorelaxant | IC50 = 0.08 µmol/l | nih.gov |
Neuroprotective Activities
The development of neuroprotective agents is a critical area of research for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Pyridazine derivatives have shown promise in this field by targeting various mechanisms involved in neuronal damage and dysfunction. nih.gov
One approach involves the activation of Excitatory Amino Acid Transporter 2 (EAAT2), which is responsible for clearing excess glutamate from the synaptic cleft, thereby preventing excitotoxicity. A small molecule pyridazine derivative, LDN-212320, was identified as a potent activator of EAAT2 at the translational level, offering neuronal protection. nih.gov Further synthesis of novel EAAT2 activators based on this scaffold has led to compounds that effectively counteract oxaliplatin-induced neuropathy in rat models. nih.gov
Another avenue of research is the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome, which is implicated in the inflammatory processes of several neurodegenerative diseases. Novel pyridazine derivatives have been developed as NLRP3 inhibitors for the potential treatment of Parkinson's disease and Alzheimer's disease. acs.org
Furthermore, a series of pyridazine derivatives has been discovered that can enhance the structural and functional plasticity of the tripartite synapse, which consists of the presynaptic terminal, postsynaptic spine, and perisynaptic astrocytic processes. nih.govnih.gov These compounds have been shown to improve cognitive functions in mouse models of Alzheimer's disease. nih.gov
| Compound Type | Target/Model | Activity | Reference |
|---|---|---|---|
| Pyridazine Derivative (LDN-212320) | EAAT2 activator | Neuronal protection | nih.gov |
| Novel Pyridazine Derivatives | NLRP3 inhibitor | Potential treatment for Parkinson's and Alzheimer's disease | acs.org |
| Pyridazine Derivative (LDN/OSU-0215111-M3) | Tripartite synapse | Enhances structural and functional plasticity | nih.gov |
| Pyridazine thioether (Compound 4f) | Oxaliplatin-induced neuropathy model | Fully counteracted neuropathy | unisi.it |
Enzyme Inhibition (e.g., Kinases, Phosphodiesterases, Histone Demethylases)
The ability of pyridazine derivatives to inhibit specific enzymes is a cornerstone of their diverse pharmacological activities. This includes the inhibition of kinases, phosphodiesterases, and histone demethylases, all of which are critical targets in various diseases.
Kinase Inhibition: Pyrazine-based compounds, which share structural similarities with pyridazines, are known to act as ATP-competitive kinase inhibitors. nih.gov Pyridazine derivatives have also been developed as potent kinase inhibitors. For instance, novel pyrazolo-pyridazine derivatives have been evaluated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2), both of which are important targets in cancer therapy. mdpi.com One such derivative displayed moderate inhibitory activity against both EGFR and CDK-2/cyclin A2 with IC50 values of 0.391 and 0.55 μM, respectively. mdpi.com
Phosphodiesterase Inhibition: Pyridazine derivatives have been identified as inhibitors of phosphodiesterases (PDEs), enzymes that regulate the levels of cyclic nucleotides like cAMP and cGMP. researchgate.netsamipubco.com Selective inhibitors of PDE-III are used for congestive heart failure, while PDE-IV inhibitors are targeted for inflammatory diseases. researchgate.netsamipubco.com Substituted aminopyridines, which are structurally related to aminopyridazines, have been developed as potent and selective PDE-4 inhibitors. nih.gov
Histone Demethylase Inhibition: Histone lysine demethylases are enzymes that play a crucial role in gene regulation and are implicated in diseases like cancer and inflammation. Pyridine derivatives have been investigated as a scaffold for the development of inhibitors of the Jumonji C (JmjC) domain-containing histone lysine demethylases. nih.gov These inhibitors are designed to be competitive with the 2-oxoglutarate cofactor of these enzymes.
| Compound Type | Enzyme Target | Activity | Reference |
|---|---|---|---|
| Pyrazolo-pyridazine derivative | EGFR | IC50 = 0.391 µM | mdpi.com |
| Pyrazolo-pyridazine derivative | CDK-2/cyclin A2 | IC50 = 0.55 µM | mdpi.com |
| Substituted aminopyridine | PDE-4 | Potent and selective inhibition | nih.gov |
| Pyridine derivative | JmjC domain-containing histone lysine demethylases | Cofactor-competitive inhibition | nih.gov |
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. mdpi.com Consequently, inhibiting VEGFR-2 is a well-established strategy in cancer therapy. Numerous studies have highlighted the potential of pyridazine-containing compounds as effective VEGFR-2 inhibitors.
Research has shown that novel nicotinamide-based derivatives incorporating a pyridazine moiety can act as potent antiangiogenic agents by targeting VEGFR-2. mdpi.com For instance, certain synthesized congeners have demonstrated significant inhibitory effects on the VEGFR-2 enzyme. mdpi.com Molecular docking studies have further elucidated the binding modes of these inhibitors within the VEGFR-2 active site. These studies suggest that the pyridazine derivatives can occupy the ATP-binding pocket of the enzyme, a common mechanism for tyrosine kinase inhibitors. nih.govnih.govresearchgate.net The interactions typically involve the formation of hydrogen bonds with key amino acid residues in the hinge region of the enzyme, effectively blocking its catalytic activity. nih.gov
The inhibitory activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values. Several pyridine-derived compounds have exhibited potent VEGFR-2 inhibition with IC50 values in the nanomolar range, comparable to or even exceeding the potency of established drugs like sorafenib. nih.gov For example, a novel pyridine-derived compound demonstrated an IC50 value of 0.12 µM against VEGFR-2, nearly equipotent to sorafenib's IC50 of 0.10 µM. nih.gov Another study on pyrazole-based derivatives identified compounds with IC50 values as low as 8.93 nM. nih.gov
Table 1: VEGFR-2 Inhibitory Activity of Selected Pyridine and Pyridazine Derivatives
| Compound Class | Specific Derivative Example | VEGFR-2 IC50 (nM) | Reference Compound | Reference IC50 (nM) |
|---|---|---|---|---|
| Nicotinamide-based | Compound 6 | 60.83 | Sorafenib | 53.65 |
| Nicotinamide-based | Compound 10 | 63.61 | Sorafenib | 53.65 |
| Pyridine-derived | Compound 10 | 120 | Sorafenib | 100 |
| Pyridine-derived | Compound 8 | 130 | Sorafenib | 100 |
| Pyridine-derived | Compound 9 | 130 | Sorafenib | 100 |
| Pyrazole-based | Compound 3i | 8.93 | Sorafenib | 30 |
| Pyrazole-based | Compound 3a | 38.28 | Sorafenib | 30 |
EAAT2 Activation
Excitatory Amino Acid Transporter 2 (EAAT2), also known as glutamate transporter 1 (GLT-1), is the primary transporter responsible for clearing glutamate from the synaptic cleft in the central nervous system. Dysregulation of EAAT2 function can lead to glutamate excitotoxicity, a process implicated in various neurodegenerative diseases. Consequently, activating EAAT2 is a promising therapeutic strategy.
Pyridazine derivatives have been identified as potent activators of EAAT2 expression. nih.gov These compounds have been shown to increase EAAT2 protein levels in astrocytes, the primary cell type expressing this transporter. nih.gov A key finding is that this activation occurs at the translational level, meaning these compounds enhance the synthesis of the EAAT2 protein from its messenger RNA (mRNA). nih.gov This mechanism is notably rapid, with increases in EAAT2 protein observed within a few hours of treatment in vivo. nih.gov
Structure-activity relationship (SAR) studies have revealed that several structural features of the pyridazine derivatives are crucial for their EAAT2-activating properties. These studies have shown that both the pyridazine ring and a thioether component are often required for optimal activity. nih.gov Modifications to other parts of the molecule have led to the development of derivatives that can enhance EAAT2 levels by over six-fold at low micromolar concentrations. nih.gov
Amyloid Inhibition
The aggregation of amyloid-beta (Aβ) peptides into plaques is a hallmark of Alzheimer's disease. Inhibiting this aggregation process is a major focus of therapeutic research. While specific studies on this compound derivatives in this context are limited, research on related pyridazine-containing compounds has shown promise.
One such compound, RS-0406, which features a pyridazine core, has been investigated for its ability to inhibit amyloid formation. nih.gov Molecular dynamics simulations have suggested that RS-0406 can interfere with Aβ aggregation through a dual mechanism. nih.gov Firstly, it can stabilize the α-helical conformation of Aβ monomers by binding to the regions flanking the amyloidogenic core. nih.gov Secondly, it can interact with the amyloidogenic regions of Aβ, leading to the destabilization of the β-sheet structures that are critical for fibril formation. nih.gov A persistent interaction between the pyridazine ring of RS-0406 and the imidazole ring of a histidine residue (His14) in the Aβ peptide appears to be a key aspect of this inhibitory action. nih.gov
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals. Various pyridazine derivatives have been evaluated for their antioxidant potential.
The antioxidant activity of these compounds is often assessed using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. ajol.infonih.govmdpi.comnih.gov In these assays, the ability of a compound to donate a hydrogen atom or an electron to the stable free radical is measured spectrophotometrically. nih.govmdpi.com
Studies on a range of pyridazine derivatives have demonstrated their capacity to act as effective antioxidants. For example, certain pyridazine-5-carbonitrile and phthalazine derivatives have shown promising antioxidant activity, with IC50 values in the DPPH assay that are comparable to the standard antioxidant, ascorbic acid. ajol.info The presence of specific functional groups, such as oxo and carboxylate moieties, has been suggested to play a significant role in the antioxidant capacity of these compounds. ajol.info
Table 2: Antioxidant Activity of Selected Pyridazine Derivatives in the DPPH Assay
| Compound | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
|---|---|---|---|
| Compound 6f | 12.68 | Ascorbic Acid | 12.45 |
| Compound 6a | 14.23 | Ascorbic Acid | 12.45 |
| Compound 3c | 14.34 | Ascorbic Acid | 12.45 |
Mechanisms of Action at the Molecular and Cellular Level
The diverse biological effects of this compound derivatives stem from their interactions with specific molecular targets, primarily receptors and enzymes.
Receptor Binding and Modulation
In the context of VEGFR-2, derivatives of this compound act as inhibitors by binding to the receptor's tyrosine kinase domain. This binding is typically competitive with ATP, the enzyme's natural substrate. nih.gov The pyridazine core and its substituents form specific interactions with the amino acid residues lining the ATP-binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which collectively contribute to the high affinity and specificity of the inhibitor. By occupying the ATP-binding site, these compounds prevent the autophosphorylation of the receptor, a critical step in the signaling cascade that leads to angiogenesis.
For EAAT2, the mechanism is one of modulation rather than direct binding to a receptor in the classical sense. Pyridazine derivatives have been shown to activate the translation of EAAT2 mRNA. nih.gov This process involves the cellular machinery responsible for protein synthesis and is thought to be mediated by the activation of specific signaling pathways, such as the Protein Kinase C (PKC) pathway, which in turn leads to the phosphorylation of regulatory proteins like Y-box binding protein 1 (YB-1). nih.gov This ultimately results in an increased number of functional EAAT2 transporters on the cell surface, enhancing glutamate uptake.
Enzyme Active Site Interactions
The interaction of pyridazine derivatives with the active sites of enzymes is central to their inhibitory or modulatory effects. In the case of VEGFR-2, molecular docking studies have provided detailed insights into these interactions. The planar pyridazine ring often forms a key hydrogen bond with the backbone amide of a cysteine residue in the hinge region of the kinase domain. Additional substituents on the pyridazine core can then extend into adjacent hydrophobic pockets, further stabilizing the enzyme-inhibitor complex.
Regarding amyloid inhibition, the interaction of pyridazine-based compounds with Aβ peptides does not involve a classical enzyme active site. Instead, the mechanism relies on non-covalent interactions with specific regions of the Aβ peptide. As suggested by molecular dynamics studies of the pyridazine derivative RS-0406, these interactions can disrupt the formation of the β-sheet structures that are essential for amyloid fibril assembly. nih.gov The pyridazine ring itself can engage in π-π stacking or hydrogen bonding with amino acid side chains, such as histidine, thereby interfering with the peptide-peptide interactions necessary for aggregation. nih.gov
Modulation of Signal Transduction Pathways
Derivatives of 3-aminopyridazine and related heterocyclic structures have been shown to modulate various signal transduction pathways, which are crucial for cell communication and regulation. A primary mechanism by which these compounds exert their effects is through the inhibition of protein kinases, enzymes that play a central role in signal transduction.
One notable example is the development of N-(methyl-d3) pyridazine-3-carboxamide derivatives as inhibitors of Tyrosine Kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family and is a key mediator of pro-inflammatory cytokine signaling. A synthesized derivative, compound 24, demonstrated acceptable inhibitory activity against STAT3 phosphorylation, a downstream event of TYK2 activation. This suggests that such derivatives can interfere with the JAK-STAT signaling pathway, which is often dysregulated in autoimmune diseases.
Furthermore, the broader class of pyridazine-containing compounds has been explored for the inhibition of other kinases. For instance, imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3). Mutations in FLT3 are common in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell proliferation. One such derivative, compound 34f , exhibited nanomolar inhibitory activity against both wild-type and mutated forms of FLT3. This inhibition leads to the suppression of downstream signaling pathways, highlighting the potential of the pyridazine scaffold in developing targeted cancer therapies.
The versatility of the pyridazine core is also evident in its use to develop inhibitors for other kinase families. For example, pyrido[2,3-d]pyridazine derivatives have been synthesized and evaluated for their activity against various kinases, demonstrating the adaptability of this scaffold for targeting different components of cellular signaling cascades. The introduction of a nitrogen atom into a benzo ring of a phthalazine structure to form a pyridopyridazine can alter the electron distribution, potentially modifying the compound's interaction with the ATP-binding site of kinases and thereby modulating their activity.
Stabilization of Protein Conformations
In addition to modulating enzyme activity, derivatives of this compound and related structures can influence cellular processes by stabilizing specific protein conformations. This is particularly relevant in the context of kinase inhibition, where compounds can bind to and stabilize either the active or inactive conformation of the enzyme.
For example, certain aminopyrazine inhibitors have been found to bind to an unusual, inactive "Tyr-down" conformation of the mitotic kinase Nek2. This binding stabilizes the inactive state of the kinase, preventing its autophosphorylation and subsequent activation. This mechanism of action, which involves the stabilization of a non-functional protein conformation, represents a sophisticated strategy for kinase inhibition that can lead to high selectivity.
Preclinical Development and Therapeutic Potential
The therapeutic potential of this compound derivatives is being actively explored through preclinical studies, including in vitro efficacy and selectivity assessments, as well as in vivo pharmacological evaluations.
In Vitro Efficacy and Selectivity Studies
The in vitro efficacy of these derivatives is typically evaluated through biochemical and cell-based assays to determine their potency and selectivity against specific biological targets. For kinase inhibitors, this often involves measuring the half-maximal inhibitory concentration (IC50) against the target kinase and a panel of other kinases to assess selectivity.
For instance, a series of N-(methyl-d3) pyridazine-3-carboxamide derivatives were evaluated for their ability to inhibit TYK2. One of the lead compounds demonstrated significant inhibition of STAT3 phosphorylation in cellular assays. Furthermore, this compound showed satisfactory selectivity against other members of the JAK family, which is a critical parameter for minimizing off-target effects.
In another study focusing on imidazo[1,2-b]pyridazine derivatives as FLT3 inhibitors, compound 34f was found to have an IC50 of 4 nM against FLT3-ITD and 1 nM against the FLT3-D835Y mutant in biochemical assays. In cell-based assays using AML cell lines, this compound showed potent anti-proliferative activity with GI50 values of 7 nM in MV4-11 cells and 9 nM in MOLM-13 cells, both of which harbor the FLT3-ITD mutation. The selectivity of these compounds is often assessed by screening them against a panel of other kinases, where a higher IC50 value for off-target kinases indicates better selectivity.
Below is a table summarizing the in vitro activity of representative pyridazine and related heterocyclic derivatives against various kinase targets.
| Compound ID | Target Kinase | IC50 / GI50 (nM) | Assay Type |
| Compound 24 | TYK2 (STAT3 phos.) | Acceptable Inhibition | Cellular |
| Compound 34f | FLT3-ITD | 4 | Biochemical |
| FLT3-D835Y | 1 | Biochemical | |
| MV4-11 (FLT3-ITD) | 7 | Cellular (Anti-proliferative) | |
| MOLM-13 (FLT3-ITD) | 9 | Cellular (Anti-proliferative) |
This table presents data for derivatives of related heterocyclic systems to illustrate the potential activities of compounds based on the pyridazine scaffold.
In Vivo Pharmacological Evaluation
Following promising in vitro results, lead compounds are advanced to in vivo models to assess their pharmacological effects and therapeutic potential in a whole-organism context. These studies are crucial for understanding the compound's behavior and efficacy in a more complex biological system.
The in vivo efficacy of imidazo[1,2-b]pyridazine derivatives as FLT3 inhibitors has been investigated in preclinical models of AML. In a study involving xenograft mouse models bearing tumors from the MV4-11 cell line, treatment with a lead compound resulted in a marked blockage of tumor growth. Such studies provide critical evidence of the potential therapeutic utility of these compounds in treating diseases like AML. The evaluation in these models often involves monitoring tumor volume over time in treated versus control groups to determine the extent of tumor growth inhibition. These preclinical in vivo studies are essential for establishing a compound's potential for further development as a therapeutic agent.
Future Directions and Research Perspectives
Design of Next-Generation Pyridazine-Based Therapeutic Agents
The 3-aminopyridazine core is a structural feature in several approved drugs, highlighting its therapeutic relevance. nih.gov The design of next-generation therapeutic agents based on the Methyl 3-aminopyridazine-4-carboxylate scaffold can leverage the known pharmacological activities of pyridazine (B1198779) analogs, which are extensive and varied. benthamdirect.com Pyridazine derivatives have demonstrated a wide spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities. benthamdirect.com
Future design strategies will likely focus on structure-activity relationship (SAR) studies, modifying the core structure to optimize potency and selectivity for specific biological targets. For instance, the amino group can be acylated or converted into various substituted ureas and sulfonamides, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid and subsequently converted to a diverse library of amides. These modifications aim to enhance interactions with target proteins, improve pharmacokinetic properties, and reduce potential off-target effects. The versatility of the pyridazine-3-carboxamide moiety, in particular, has been demonstrated in several exploratory molecules targeting a range of therapeutic areas. nih.gov
| Pyridazine-Based Drug/Compound Class | Therapeutic Area/Mechanism of Action | Key Structural Feature |
|---|---|---|
| Minaprine | Atypical antidepressant (withdrawn) | 3-Aminopyridazine core nih.gov |
| Deucravacitinib | Allosteric inhibitor of tyrosine kinase 2 (TYK2) | 3-Aminopyridazine core nih.gov |
| Ponatinib | Multi-targeted tyrosine kinase inhibitor | Fused imidazo[1,2-b]pyridazine ring nih.gov |
| Pyrido[2,3-d]pyridazines | p38 kinase inhibitors for inflammatory diseases | Fused pyridopyridazine system scirp.org |
| Pyridazine-containing TKIs | VEGFR-2 inhibitors for cancer therapy | Pyridazine moiety bohrium.com |
Exploration of Novel Synthetic Pathways and Derivatization Strategies
The continued development of pyridazine-based compounds relies on the exploration of efficient and versatile synthetic methodologies. While classical methods for pyridazine synthesis, such as the reaction of 1,4-dicarbonyl compounds with hydrazine (B178648) derivatives, are well-established, there is a need for novel pathways that allow for more complex and diverse substitution patterns. nih.gov Microwave-assisted synthesis, for example, has been shown to accelerate reactions and improve yields for certain pyridazine derivatives. nih.gov
For this compound, future synthetic research could focus on:
Late-stage functionalization: Developing methods to selectively modify the pyridazine ring itself, adding further points of diversity to the scaffold.
Flow chemistry: Utilizing continuous flow reactors to enable safer, more scalable, and efficient synthesis of key intermediates and final compounds.
Biocatalysis: Employing enzymes to perform specific transformations, offering high chemo- and regioselectivity under mild reaction conditions.
Derivatization strategies are crucial not only for creating new therapeutic candidates but also for developing analytical tools. Chemical derivatization can significantly improve the sensitivity and specificity of detection in techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. nih.govnih.gov For this compound, the primary amine and carboxylate ester groups are ideal targets for derivatization to enhance analytical performance.
| Functional Group on Scaffold | Potential Derivatization Reaction | Purpose/Application |
|---|---|---|
| 3-Amino Group | Acylation, Sulfonylation, Schiff Base Formation | SAR studies, altering physicochemical properties nih.gov |
| 4-Carboxylate Group | Hydrolysis to Carboxylic Acid, Amide Formation | SAR studies, improving biological interactions nih.govmdpi.com |
| Amino or Carboxyl Group | Reaction with fluorescent/chromophoric tags (e.g., dansyl chloride) | Enhanced detection in analytical methods nih.gov |
| Amino or Carboxyl Group | Reaction with charge-carrying reagents (e.g., 3-NPH) | Improved sensitivity in mass spectrometry nih.gov |
Advanced Computational Approaches for Rational Design and Mechanism Elucidation
Computer-aided drug design (CADD) is an indispensable tool for accelerating the discovery and optimization of new drugs. taylorandfrancis.com For pyridazine-based scaffolds, computational methods can provide deep insights into drug-target interactions, guide the rational design of new derivatives, and help elucidate mechanisms of action. researchgate.netfrontiersin.org
Future computational efforts involving this compound and its derivatives will likely involve a multi-faceted approach:
Molecular Docking and Dynamics: Simulating the binding of pyridazine derivatives to the active sites of target proteins to predict binding affinity and identify key interactions. This can help prioritize compounds for synthesis and testing. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of pyridazine compounds with their biological activity. These models can predict the activity of novel, unsynthesized compounds. frontiersin.org
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features required for biological activity. This "pharmacophore" can then be used to screen virtual libraries for new potential hits. frontiersin.org
Artificial Intelligence (AI) and Machine Learning: Utilizing AI models to predict pharmacological activities, ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles, and other molecular properties, thereby streamlining the drug discovery process. taylorandfrancis.com
| Computational Method | Application in Pyridazine Drug Design |
|---|---|
| Structure-Based Drug Design (SBDD) | Utilizes 3D structure of the target protein to design ligands with high affinity and selectivity. taylorandfrancis.com |
| Ligand-Based Drug Design (LBDD) | Uses knowledge of known active molecules to design new ones when the target structure is unknown. taylorandfrancis.com |
| Molecular Dynamics (MD) Simulations | Simulates the movement of the ligand-protein complex over time to assess binding stability. frontiersin.org |
| ADME/T Prediction | Predicts the pharmacokinetic and toxicity properties of designed molecules to identify potential liabilities early. taylorandfrancis.com |
Investigation of Emerging Biological Targets and Disease Areas
The broad bioactivity of the pyridazine class suggests that these compounds can modulate a wide array of biological targets. benthamdirect.com While established targets include kinases, phosphodiesterases, and various receptors, future research should aim to identify novel targets for pyridazine-based agents. benthamdirect.comscirp.org This exploration could uncover new therapeutic opportunities in a variety of disease areas.
Emerging areas of investigation for pyridazine derivatives include:
Epigenetic Targets: Designing inhibitors for enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs), which have been shown to be viable targets for pyridazine-based molecules. nih.gov
Protein-Protein Interactions (PPIs): Developing pyridazine scaffolds that can disrupt key PPIs implicated in diseases like cancer.
Neurodegenerative Diseases: Targeting pathways involved in diseases such as Alzheimer's and Parkinson's, leveraging the ability of small molecule heterocycles to cross the blood-brain barrier. mdpi.com
Infectious Diseases: Expanding on the known antimicrobial activity to develop new agents against drug-resistant bacteria and emerging viral threats like Hepatitis A Virus (HAV). nih.govnih.gov
Agrochemicals: As demonstrated by the discovery of pyridazine-based phytoene desaturase (PDS) inhibitors, there is potential for developing novel herbicides and pesticides. acs.org
| Compound Class/Derivative | Emerging Biological Target/Disease Area | Reference Finding |
|---|---|---|
| Pyridazine-3-carboxamides | Histone Deacetylase (HDAC) Inhibition (Cancer) | Identified as a versatile moiety in exploratory molecules for various therapeutic areas. nih.gov |
| Pyrido[2,3-d]pyridazinones | Phosphodiesterase (PDE) IV Inhibition (Asthma, Inflammation) | Shown to be potent and selective PDE IV inhibitors. scirp.org |
| General Pyridazine Derivatives | Anti-HAV Activity (Infectious Disease) | Some synthesized pyridazine derivatives showed high virucidal effects against Hepatitis A Virus. nih.gov |
| Pyridazine Carboxamides | Phytoene Desaturase (PDS) Inhibition (Agrochemical) | A novel pyridazine derivative was identified as a promising candidate for developing high-efficiency PDS inhibitors. acs.org |
| Pyridazine Analogs | Anti-inflammatory Activity (Various Disorders) | Pyridazinone analogs possess diverse pharmacological activities, including anti-inflammatory effects. benthamdirect.com |
Development of this compound as a Versatile Chemical Probe
Beyond its potential as a therapeutic scaffold, this compound is an excellent candidate for development into a versatile chemical probe. Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its biological function in cells and organisms. nih.gov
To be an effective chemical probe, a molecule should possess high potency, selectivity over related targets, and a known mechanism of action. nih.gov The development of a probe from this compound would involve:
Identification of a Target: Linking the scaffold to a specific biological target through screening or rational design.
Affinity and Selectivity Optimization: Using SAR to develop a highly potent and selective binder for the target of interest.
Functionalization: Modifying the probe by attaching reporter tags (e.g., fluorophores, biotin) or photo-activatable groups to the amino or carboxylate positions. This allows for visualization, target identification, and precise temporal control of biological activity. acs.org
A chemical probe derived from this scaffold could be used to investigate signaling pathways, validate new drug targets, and better understand complex disease mechanisms. The inherent functionality of this compound makes it a promising and adaptable starting point for the creation of such sophisticated biological tools.
Q & A
Basic: What are the recommended synthetic routes for Methyl 3-Aminopyridazine-4-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves esterification or nucleophilic substitution reactions. For example, reacting pyridazine derivatives with methylating agents (e.g., methyl chloride) under basic conditions. Optimization requires monitoring reaction parameters:
- Temperature control : Elevated temperatures (80–120°C) may enhance reaction rates but risk decomposition.
- Catalyst selection : Lewis acids (e.g., AlCl₃) or base catalysts (e.g., K₂CO₃) improve yields in esterification .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) ensures purity.
Validation via TLC, NMR, and HPLC is critical to confirm product identity and purity .
Basic: How can the crystal structure of this compound be resolved, and what software tools are recommended?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) at low temperature (100 K) to minimize thermal motion.
- Structure solution : Employ SHELXS/SHELXD for phase determination via direct methods .
- Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding networks .
- Visualization : Mercury CSD aids in analyzing packing motifs and intermolecular interactions (e.g., hydrogen bonds, π-stacking) .
Validation tools like PLATON check for missed symmetry or disorder .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) are used to:
- Map electrostatic potentials : Identify nucleophilic/electrophilic sites on the pyridazine ring.
- Transition state analysis : Calculate activation energies for substituent displacement at C-4 or C-6 positions.
- Solvent effects : Include implicit solvent models (e.g., PCM) to simulate reaction environments.
Software like Gaussian or ORCA integrates with crystallographic data (e.g., bond lengths/angles from Mercury CSD) .
Advanced: How should researchers address contradictions in crystallographic data (e.g., bond length discrepancies) for this compound?
Methodological Answer:
- Data validation : Use CHECKCIF to flag outliers in bond lengths/angles compared to CSD averages .
- Twinned crystals : Apply SHELXL TWIN commands to refine twinning parameters if data shows high R-factor .
- Disorder modeling : Split atomic positions in SHELXL and assign occupancy factors for disordered groups .
- Cross-validation : Compare with spectroscopic data (e.g., IR, NMR) to confirm functional groups .
Basic: What are the stability and storage recommendations for this compound?
Methodological Answer:
- Stability : Stable under inert atmospheres (N₂/Ar) at −20°C. Decomposes above 200°C (DSC/TGA analysis recommended) .
- Light sensitivity : Store in amber vials to prevent photodegradation of the aminopyridazine core.
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the ester group .
Advanced: How can this compound be functionalized for drug discovery applications?
Methodological Answer:
- Amide coupling : React with activated carboxylic acids (HATU/DCC) to generate prodrugs targeting enzyme active sites .
- Metal coordination : Explore chelation with transition metals (e.g., Pt(II), Cu(II)) for anticancer activity.
- Click chemistry : Azide-alkyne cycloaddition (CuAAC) to append bioorthogonal tags for imaging .
Biological assays (e.g., enzyme inhibition, cytotoxicity) should follow OECD guidelines for reproducibility .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR : ¹H/¹³C NMR (DMSO-d₆/CDCl₃) confirms substituent positions and ester integrity.
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and fragments.
- Elemental analysis : Validate C/H/N ratios within 0.4% of theoretical values.
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>95%) .
Advanced: What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic esterification .
- Catalyst recycling : Immobilize catalysts (e.g., Pd/C on silica) to reduce costs.
- Process analytics : In-line FTIR monitors reaction progress in real time .
- Byproduct management : Optimize workup (e.g., liquid-liquid extraction) to remove unreacted amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
